molecular formula C6H11NO2 B8191978 (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid

(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B8191978
M. Wt: 129.16 g/mol
InChI Key: CNPSFBUUYIVHAP-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This method involves a six-step process, including a high-yielding two-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed, resulting in the desired product with high diastereoselectivity .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale enantioselective synthesis techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include lithium dialkylcuprates for 1,4-addition reactions, as well as various oxidizing and reducing agents. The reaction conditions are carefully controlled to maintain the compound’s stereochemistry and achieve the desired products .

Major Products: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often used in further chemical synthesis and biological studies.

Scientific Research Applications

(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a tool for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs. Additionally, the compound is used in the industry for the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. This selective binding is crucial for its biological effects and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid include other chiral amino acid derivatives such as (2S,3R)-3-methylglutamate and (2S,3S)-3-methylglutamate. These compounds share similar structural features but differ in their stereochemistry and biological activity .

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological properties. This compound’s ability to selectively interact with molecular targets makes it a valuable tool in scientific research and drug development.

Properties

IUPAC Name

(2S,3R)-3-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPSFBUUYIVHAP-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.